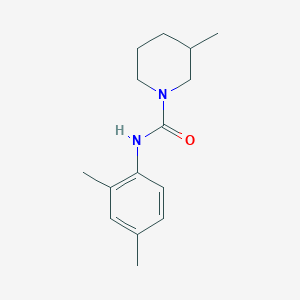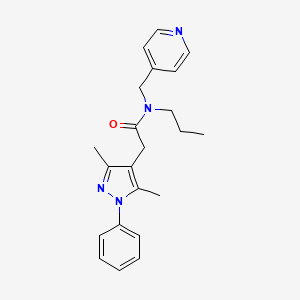![molecular formula C19H19FN2O2 B5427287 N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5427287.png)
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known as FUB-144 and is a potent agonist of the CB1 receptor. This compound has gained significant attention in scientific research due to its potential use in the treatment of various medical conditions.
Mecanismo De Acción
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly found in the brain. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. This compound has also been found to inhibit the activity of enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase), which are involved in the breakdown of endocannabinoids. This results in an increase in the levels of endocannabinoids, which further enhances the activity of the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to induce apoptosis (cell death) in cancer cells by activating the CB1 receptor. Additionally, this compound has been found to have anxiolytic and antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in several physiological processes. However, one of the limitations of using this compound is its potential for abuse and addiction. Therefore, proper safety measures should be taken when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the research on N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide. One of the areas of research is the development of more potent and selective CB1 receptor agonists for the treatment of various medical conditions. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the development of safer and more efficient synthesis methods for this compound is also an area of research.
Métodos De Síntesis
The synthesis of N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide involves the reaction of 4-fluoroindole with 3-methyl-2-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide has been extensively studied for its potential use in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, this compound has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-11-16-9-13(10-21-19(24)12(2)23)3-8-17(16)22-18(11)14-4-6-15(20)7-5-14/h3-9,12,22-23H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYQFXBUXQRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5427213.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5427228.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(phenylthio)acetamide](/img/structure/B5427243.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5427255.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine](/img/structure/B5427259.png)
![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)
![{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride](/img/structure/B5427272.png)
![N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5427283.png)
![2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-pentylacetamide](/img/structure/B5427289.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5427295.png)
![4-benzyl-5-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5427302.png)